molecular formula C10H10BrF3N2 B12078505 N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine

Cat. No.: B12078505
M. Wt: 295.10 g/mol
InChI Key: IVOMSXVDTNDHFD-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is a chemical compound that features a bromine atom, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with azetidin-3-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • N-[4-Bromo-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C10H10BrF3N2

Molecular Weight

295.10 g/mol

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine

InChI

InChI=1S/C10H10BrF3N2/c11-7-1-6(10(12,13)14)2-8(3-7)16-9-4-15-5-9/h1-3,9,15-16H,4-5H2

InChI Key

IVOMSXVDTNDHFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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